2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
Overview
Description
2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the reaction of 2-(phenylsulfonyl)acetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZENESULFONYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethylthio group enhances its solubility and reactivity, while the phenylsulfonyl group contributes to its stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S3/c1-20-7-8-21-13-16-15-12(22-13)14-11(17)9-23(18,19)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMKXBDNCQKOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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